molecular formula C8H12N2O2 B144515 Methyl 3,3a,4,5,6,6a-hexahydrocyclopenta[c]pyrazole-6a-carboxylate CAS No. 132903-58-3

Methyl 3,3a,4,5,6,6a-hexahydrocyclopenta[c]pyrazole-6a-carboxylate

Cat. No.: B144515
CAS No.: 132903-58-3
M. Wt: 168.19 g/mol
InChI Key: CIWGASDUJLUSMP-UHFFFAOYSA-N
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Description

Methyl 3,3a,4,5,6,6a-hexahydrocyclopenta[c]pyrazole-6a-carboxylate is a chemical compound with a unique structure that includes a pyrazole ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3a,4,5,6,6a-hexahydrocyclopenta[c]pyrazole-6a-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3a,4,5,6,6a-hexahydrocyclopenta[c]pyrazole-6a-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethyl sulfoxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated derivatives, halogenated compounds.

Scientific Research Applications

Methyl 3,3a,4,5,6,6a-hexahydrocyclopenta[c]pyrazole-6a-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3,3a,4,5,6,6a-hexahydrocyclopenta[c]pyrazole-6a-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,3a,4,5,6,6a-hexahydrocyclopenta[c]pyrazole-6a-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its fused ring system and functional groups make it a versatile compound for various applications in research and industry.

Properties

CAS No.

132903-58-3

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 3a,4,5,6-tetrahydro-3H-cyclopenta[c]pyrazole-6a-carboxylate

InChI

InChI=1S/C8H12N2O2/c1-12-7(11)8-4-2-3-6(8)5-9-10-8/h6H,2-5H2,1H3

InChI Key

CIWGASDUJLUSMP-UHFFFAOYSA-N

SMILES

COC(=O)C12CCCC1CN=N2

Canonical SMILES

COC(=O)C12CCCC1CN=N2

Synonyms

6a(3H)-Cyclopentapyrazolecarboxylicacid,3a,4,5,6-tetrahydro-,methylester(9CI)

Origin of Product

United States

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